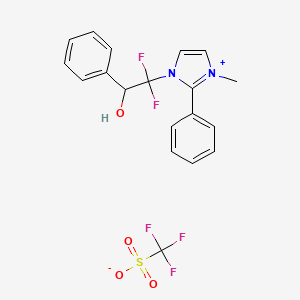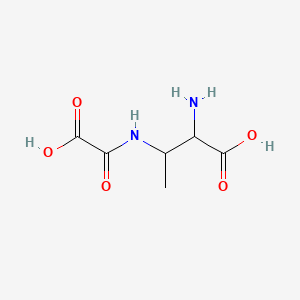
2,4,5-T-trolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-T-trolamine, also known as (2,4,5-trichlorophenoxy)acetic acid—2,2′,2″-nitrilotriethanol (1:1), is a derivative of 2,4,5-trichlorophenoxyacetic acid. This compound is primarily used as a herbicide and plant growth regulator. It is known for its effectiveness in controlling broadleaf weeds and is a component of various herbicidal formulations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-T-trolamine involves the reaction of 2,4,5-trichlorophenoxyacetic acid with triethanolamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the neutralization of the acidic 2,4,5-trichlorophenoxyacetic acid with the basic triethanolamine, resulting in the formation of the salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified and formulated for use in agricultural applications .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5-T-trolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The trichlorophenoxy group can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated phenols, while substitution reactions can produce various phenoxyacetic acid derivatives .
Wissenschaftliche Forschungsanwendungen
2,4,5-T-trolamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications, including its use as an anti-inflammatory agent.
Industry: Utilized in the formulation of herbicides and plant growth regulators
Wirkmechanismus
The mechanism of action of 2,4,5-T-trolamine involves its interaction with plant hormones, specifically auxins. The compound mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the target plants. At the molecular level, it affects the expression of genes involved in cell division and elongation, disrupting normal plant growth processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar properties but different chemical structure.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A related compound with similar herbicidal activity.
Dicamba (3,6-dichloro-2-methoxybenzoic acid): Another herbicide with a different mode of action but similar applications.
Uniqueness
2,4,5-T-trolamine is unique due to its specific combination of 2,4,5-trichlorophenoxyacetic acid and triethanolamine, which enhances its solubility and effectiveness as a herbicide. Its ability to mimic natural auxins makes it particularly effective in controlling broadleaf weeds .
Eigenschaften
CAS-Nummer |
3813-14-7 |
|---|---|
Molekularformel |
C14H20Cl3NO6 |
Molekulargewicht |
404.7 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(2,4,5-trichlorophenoxy)acetic acid |
InChI |
InChI=1S/C8H5Cl3O3.C6H15NO3/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;8-4-1-7(2-5-9)3-6-10/h1-2H,3H2,(H,12,13);8-10H,1-6H2 |
InChI-Schlüssel |
VTZDSNBPOOWJST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O.C(CO)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-Aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;phenol;hydrochloride](/img/structure/B13832489.png)
![6-[[2-(2-Ethoxyphenoxy)phenyl]methyl]morpholin-3-one](/img/structure/B13832494.png)


![(2S)-2-[[(2S)-6-amino-2-[[2-[[(1R,4S,7S,10S,16S,19S,22S,25S,28S,31S,34R,39R,42S,45S,48S,55R,58S)-55-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-16,31,45-tris(4-aminobutyl)-58-(2-amino-2-oxoethyl)-4,19,42-tris[(2S)-butan-2-yl]-28,48-bis(3-carbamimidamidopropyl)-7,25-bis(1H-imidazol-4-ylmethyl)-3,6,9,15,18,21,24,27,30,33,41,44,47,50,56,59-hexadecaoxo-22-propan-2-yl-36,37,52,53-tetrathia-2,5,8,14,17,20,23,26,29,32,40,43,46,49,57,60-hexadecazatricyclo[32.16.10.010,14]hexacontane-39-carbonyl]amino]acetyl]amino]hexanoyl]amino]butanediamide](/img/structure/B13832500.png)


![3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide](/img/structure/B13832532.png)




